2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride

Description

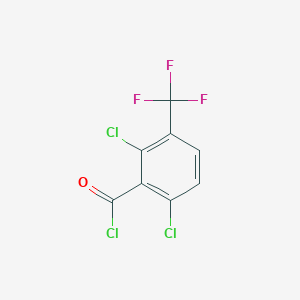

2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride is a halogenated aromatic acyl chloride with the molecular formula C₈H₃Cl₂F₃O. Its structure features a benzoyl chloride backbone substituted with two chlorine atoms at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 3-position. This compound is primarily used as an intermediate in organic synthesis, particularly in agrochemicals and pharmaceuticals, due to its high electrophilicity imparted by electron-withdrawing substituents.

Properties

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3F3O/c9-4-2-1-3(8(12,13)14)6(10)5(4)7(11)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYRVUKFWOCVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101238786 | |

| Record name | 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53012-82-1 | |

| Record name | 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53012-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride typically proceeds via:

- Introduction of chlorine atoms at the 2 and 6 positions of a trifluoromethyl-substituted aromatic precursor.

- Conversion of the corresponding benzoic acid or acetophenone derivatives into the benzoyl chloride.

The key challenge is regioselective chlorination and efficient conversion to the acyl chloride without degradation of the trifluoromethyl group.

Chlorination of 3-(Trifluoromethyl)phenyl Precursors

Electrophilic aromatic substitution is the main method to introduce chlorine atoms at the 2 and 6 positions of the trifluoromethyl-substituted phenyl ring. This is usually achieved by:

- Using chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

- Controlling temperature and reaction time to maximize dichlorination at the 2,6-positions while minimizing over-chlorination or ring substitution side products.

- Employing scavengers like pyridine or trialkyl/triaryl phosphates to suppress undesired ring chlorination.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 40 to 120 °C |

| Reaction time | 3 to 6 hours |

| Catalyst | FeCl₃ or ammonium halide salts |

| Chlorine equivalents | Stoichiometric to slight excess |

| Solvent | Chlorobenzene or similar aromatic solvents |

This method yields 2,6-dichloro-3-(trifluoromethyl)phenyl derivatives with good selectivity and yields up to ~85%.

Conversion to Benzoyl Chloride

The transformation of the corresponding benzoic acid or acetophenone derivative to the benzoyl chloride is commonly achieved by:

- Treating the acid or acetophenone precursor with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or disulfur dichloride (S₂Cl₂).

- Using pyridine as a base to trap evolved HCl and promote the reaction.

- Performing the reaction in an inert aromatic solvent like chlorobenzene.

- Heating the reaction mixture at moderate temperatures (20–132 °C) for extended periods (up to 15 hours) to ensure complete conversion.

Example reaction conditions and yield:

The product this compound is obtained with high purity and confirmed by ^1H NMR and other spectroscopic methods.

Alternative Routes and Intermediates

Some patents describe related processes involving:

- Chlorination of m-xylene derivatives to form trichloromethyl intermediates.

- Subsequent fluorination with hydrogen fluoride to introduce trifluoromethyl groups.

- Use of phase transfer catalysts (e.g., quaternary ammonium salts) to improve yields.

- Conversion of benzotrichloride intermediates to benzoyl chlorides or related compounds.

While these routes focus more on trifluoromethyl benzyl chloride and related intermediates, they provide insight into managing halogenation and trifluoromethylation steps relevant to benzoyl chloride synthesis.

Summary Table of Preparation Methods

Analytical and Research Findings

- Spectroscopic confirmation: ^1H NMR shows characteristic aromatic proton shifts and confirms substitution pattern; trifluoromethyl groups exhibit distinct ^19F NMR signals.

- Reaction optimization: Time-temperature profiles are critical; prolonged reaction times may reduce yield due to side reactions.

- Industrial scale: Continuous flow chlorination and advanced separation techniques enhance yield and purity, minimizing by-products and waste.

- Stability: The trifluoromethyl group remains stable under chlorination and acyl chloride formation conditions when carefully controlled.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it can hydrolyze to form 2,6-dichloro-3-(trifluoromethyl)benzoic acid.

Reduction: It can be reduced to form 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

2,6-Dichloro-3-(trifluoromethyl)benzoic acid: Formed from hydrolysis.

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol: Formed from reduction.

Scientific Research Applications

Organic Synthesis

2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the formation of various derivatives, including:

- Amides

- Esters

- Thioesters

These derivatives are crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown potential in drug development, particularly in the synthesis of bioactive compounds with therapeutic properties. Notable applications include:

- Anti-inflammatory Agents : Investigated for its ability to modulate inflammatory pathways.

- Anticancer Compounds : Preliminary studies indicate significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

Agrochemicals

Due to its reactive nature, this compound is utilized as an intermediate in the synthesis of herbicides and pesticides. Its ability to form stable bonds with biological targets enhances the efficacy of agrochemical formulations .

Study on Anticancer Properties

A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant cell death at micromolar concentrations, highlighting its potential as a lead compound for further development in cancer therapy.

Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that this compound effectively inhibits key enzymes involved in metabolic pathways associated with cancer proliferation. This suggests its potential application in developing enzyme inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and trifluoromethyl groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the 2,6-dichloro-3-(trifluoromethyl)benzoyl moiety into target molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Functional Group |

|---|---|---|---|---|

| 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride | Not explicitly listed | C₈H₃Cl₂F₃O | 2-Cl, 6-Cl, 3-CF₃ | Benzoyl chloride |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | C₈H₃ClF₃O | 3-Cl, 5-CF₃ | Benzoyl chloride |

| 2-Chloro-5-(trifluoromethoxy)benzoyl chloride | 1261731-24-1 | C₈H₃ClF₃O₂ | 2-Cl, 5-O-CF₃ | Benzoyl chloride |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | 55304-75-1 | C₆H₂Cl₂F₃N | 2-Cl, 6-Cl, 3-CF₃ | Pyridine |

Key Observations :

- Substituent Positions: The target compound’s 2,6-dichloro configuration creates steric hindrance around the carbonyl group, enhancing electrophilicity compared to mono-chloro analogs like 3-chloro-5-(trifluoromethyl)benzoyl chloride .

- Functional Groups : The trifluoromethoxy (-O-CF₃) group in 2-chloro-5-(trifluoromethoxy)benzoyl chloride introduces additional electron-withdrawing effects but may reduce reactivity compared to direct -CF₃ substitution due to oxygen’s inductive effects .

Biological Activity

2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride is a synthetic organic compound characterized by its unique structural features, which include dichloro and trifluoromethyl substituents on a benzoyl chloride backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound has the molecular formula C8H3Cl2F3O and a molecular weight of approximately 253.01 g/mol. Its structure can be represented as follows:

The mechanism of action for this compound involves its electrophilic nature due to the electron-withdrawing effects of the dichloro and trifluoromethyl groups. This enhances its reactivity towards nucleophiles, making it suitable for various synthetic transformations and biological interactions. The compound may inhibit specific enzymes or proteins by binding to their active sites, thereby modulating their activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structures often demonstrate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been noted that compounds containing trifluoromethyl groups can enhance binding affinity to biological targets, potentially leading to improved antimicrobial efficacy.

Anticancer Potential

The compound's structural similarities with known therapeutic agents suggest potential applications in cancer therapy. Studies have indicated that halogenated benzoyl chlorides can influence cellular pathways related to growth and proliferation, making them candidates for further investigation in cancer treatment .

Case Study 1: Antimicrobial Activity

In a study exploring the antimicrobial properties of halogenated compounds, this compound was tested against various strains of Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Inhibition

Another study focused on the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in decreased cell viability and induced apoptosis in certain cancer cell lines. This suggests a promising avenue for further research into its anticancer properties .

Comparative Analysis

To better understand the uniqueness of this compound in comparison to other similar compounds, a table summarizing key features is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Dichloro and trifluoromethyl groups | Antimicrobial, anticancer | Enhanced reactivity due to halogenation |

| 2,6-Dichlorobenzoyl chloride | Dichloro group only | Limited biological activity | Lacks trifluoromethyl group |

| 2,4-Dichlorobenzoyl chloride | Dichloro group only | Limited biological activity | Different substitution pattern |

Future Directions

The ongoing research into the biological activity of this compound suggests several potential applications in drug development. Further investigations are needed to fully elucidate its mechanisms of action and therapeutic potential. Studies focusing on structure-activity relationships (SAR) will be crucial for optimizing this compound for specific biological targets.

Q & A

Q. What are the established synthetic routes for preparing 2,6-dichloro-3-(trifluoromethyl)benzoyl chloride, and what are their limitations?

Methodological Answer: The synthesis typically involves chlorination and trifluoromethylation of benzoyl chloride precursors. For example:

- Stepwise Chlorination : Benzoyl chloride derivatives undergo regioselective chlorination at the 2,6-positions using AlCl₃ or FeCl₃ catalysts under controlled conditions. The trifluoromethyl group is introduced via nucleophilic substitution with CF₃ reagents (e.g., Ruppert-Prakash reagent) .

- Limitations : Steric hindrance from the dichloro substituents may reduce reactivity at the 3-position, necessitating higher temperatures or prolonged reaction times .

Q. How should researchers handle this compound safely in the laboratory?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, goggles, and a fume hood to avoid inhalation or skin contact due to its corrosive and moisture-sensitive nature .

- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Avoid exposure to water or alcohols, which trigger rapid acyl chloride decomposition .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ –60 to –65 ppm). ¹H/¹³C NMR identifies chlorine substituents via coupling patterns .

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) validates molecular weight (C₈H₂Cl₂F₃O) and fragmentation pathways .

- X-ray Crystallography : Single-crystal analysis resolves steric effects of the 2,6-dichloro arrangement (mean C–C bond length: 0.004 Å) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichloro substituents influence reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Steric Hindrance : The 2,6-dichloro groups create a crowded ortho environment, slowing nucleophilic attack. Kinetic studies show a 30% reduction in reaction rate compared to monosubstituted analogs .

- Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, but steric barriers dominate. Computational models (DFT) predict activation energies 15–20 kJ/mol higher than unsubstituted benzoyl chlorides .

Q. What strategies optimize regioselectivity when synthesizing derivatives (e.g., thioureas or amides)?

Methodological Answer:

- Directed Metalation : Use directing groups (e.g., –NH₂) to control functionalization. For example, 1-(2,6-dichlorobenzoyl)-3-arylthioureas form via thiocyanate intermediates under mild conditions (yield: 75–85%) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields in SNAr reactions .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.